(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is a chiral compound with a specific stereochemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles, such as acyl chlorides, isocyanates, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Scientific Research Applications
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(2-fluorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
1-amino-1-(2-fluorophenyl)propan-2-ol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
2-fluoroamphetamine: A structurally related compound with different pharmacological properties.
Uniqueness
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity is crucial for its application in pharmaceuticals, where the (1S,2S) configuration may exhibit different therapeutic effects compared to its (1R,2R) counterpart.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
DWXYPVJJOLRWQJ-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.